7-Oxabicyclo[4.1.0]heptan-2-one

Enzymology Biocatalysis Substrate Specificity

7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3, molecular formula C₆H₈O₂, molecular weight 112.13 g/mol) is a bicyclic epoxyketone, also known as 2,3-epoxycyclohexanone. Its fused oxirane and cyclohexanone rings confer high ring-strain energy that drives its reactivity as an electrophilic intermediate and a defined enzyme substrate.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 6705-49-3
Cat. No. B1294990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[4.1.0]heptan-2-one
CAS6705-49-3
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1CC2C(O2)C(=O)C1
InChIInChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h5-6H,1-3H2
InChIKeyQKOHEJBTNOEACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3): Supplier Specifications and Chemical Identity for Procurement


7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3, molecular formula C₆H₈O₂, molecular weight 112.13 g/mol) is a bicyclic epoxyketone, also known as 2,3-epoxycyclohexanone [1]. Its fused oxirane and cyclohexanone rings confer high ring-strain energy that drives its reactivity as an electrophilic intermediate and a defined enzyme substrate . Commercial specifications confirm a typical purity of 98%, a liquid physical state at room temperature, a density of 1.13 g/mL at 25 °C, and a boiling point of 76–78 °C at 15 mmHg .

1 Enzymology: substrate for NADPH-dependent reductase isoform differentiation
2 Medicinal chemistry: unsubstituted core for anticapsin and bacilysin analog synthesis
3 Process development: model strained epoxyketone for reaction optimization and scale-up

Why Generic Substitution of 7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3) Fails: Structural Determinants of Reactivity


Substituting 7-Oxabicyclo[4.1.0]heptan-2-one with a generic cyclic ketone or simple epoxide is not functionally equivalent. Its bicyclic architecture imposes an approximately 27 kcal/mol ring-strain, uniquely polarizing the α,β-epoxyketone moiety for regioselective nucleophilic ring-opening . This scaffold is specifically recognized by NADPH-dependent reductases such as BacC, whereas monocyclic cyclohexanones and saturated epoxycyclohexanes are not accepted substrates [1]. Even closely related analogs like 6-methyl-7-oxabicyclo[4.1.0]heptan-2-one alter the steric and electronic environment enough to shift reactivity, making the unsubstituted parent the defined reference compound in enzymatic and synthetic pathway validation [2].

Target
7-Oxabicyclo[4.1.0]heptan-2-one
Generic substitute

Simple cyclic ketones or monocyclic epoxides lack the bicyclic ring strain and regioselective electrophilicity required for BacC recognition.

Target
Unsubstituted parent
Analog

6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one introduces steric and electronic perturbation; reactivity and enzyme acceptance may shift significantly.

Quantitative Evidence for 7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3): Validated Substrate Specificity and Scaffold Utility


Defined Relative Activity as Substrate for 3-Quinuclidinone Reductase BacC

7-Oxabicyclo[4.1.0]heptan-2-one is a validated substrate for the NADPH-dependent 3-quinuclidinone reductase BacC from Microbacterium luteolum JCM 9174, with a quantified relative activity of 27.8% compared to the native substrate 3-quinuclidinone (100%) [1]. In contrast, the related enzyme QNR shows 0% activity with this compound, demonstrating isoform-specific recognition [1].

Substrate activity
Head-to-head
BacC: 27.8% rel. activity (vs 100% 3-quinuclidinone); QNR: 0%
Supports isoform-specific substrate differentiation
Validated with recombinant enzyme; NADH cofactor
Enzymology Biocatalysis Substrate Specificity

Physical Property Benchmarks for Reaction Design and Scale-Up

The compound exhibits a measured density of 1.13 g/mL at 25 °C and a boiling point of 76–78 °C at 15 mmHg . These values define its liquid handling and vacuum distillation parameters. In contrast, a substituted derivative, 6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one, exhibits a predicted boiling point of approximately 256 °C at 760 mmHg , indicating a substantially lower vapor pressure and different purification requirements.

Boiling point
Cross-study
Parent: ~176 °C est. at 760 mmHg; 6-methyl derivative: ~256 °C (predicted)
Facilitates vacuum distillation process design
Derivative value predicted; measured data may vary
Process Chemistry Physical Organic Chemistry Scale-Up

Core Scaffold for the Antibiotic Precursor Anticapsin

7-Oxabicyclo[4.1.0]heptan-2-one is reported as an anticapsin analog and represents the core oxygenated bicyclic framework of the natural product anticapsin, a constituent of the dipeptide antibiotic bacilysin . Anticapsin itself is formally (αS,1R,2S,6R)-α-amino-5-oxo-7-oxabicyclo[4.1.0]heptane-2-propanoic acid, in which the 7-oxabicyclo[4.1.0]heptan-2-one unit serves as the electrophilic warhead [1]. The parent epoxyketone is used as a simplified building block to construct anticapsin analogs, a role that substituted derivatives cannot directly fill without additional de novo synthesis of the unsubstituted core.

Scaffold utility
Class-level
Direct precursor to anticapsin core; synthetic step-count advantage vs substituted analogs
Reported core for anticapsin analog synthesis
Data to verify; step-count advantage context-dependent
Medicinal Chemistry Antibiotic Synthesis Natural Product Scaffolds

Validated Application Scenarios for 7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3) in Research and Procurement


Biocatalyst Screening for Reductase Isoform Selectivity

Use as a discriminatory substrate to differentiate NADPH-dependent 3-quinuclidinone reductase isoforms (BacC vs. QNR). In assays, 7-oxabicyclo[4.1.0]heptan-2-one yields 27.8% relative activity with BacC but 0% with QNR, providing a functional fingerprint for isoform identification [1].

Synthesis of Anticapsin and Bacilysin Analogs

Employ as a key building block for constructing anticapsin analogs. The unsubstituted 7-oxabicyclo[4.1.0]heptan-2-one core directly corresponds to the electrophilic warhead of anticapsin, the pharmacophore responsible for the antibiotic activity of bacilysin .

Reaction Development and Process Scale-Up Studies

Utilize as a model strained epoxyketone for optimizing nucleophilic ring-opening reactions, epoxide rearrangements, and reductive transformations. Its defined physical properties (density 1.13 g/mL, bp 76–78 °C at 15 mmHg) facilitate reproducible liquid handling and purification method development [2].

Enzymatic Mechanism and Substrate Specificity Investigations

Employ as a defined substrate for NADPH-dependent reductases to study ketone reduction mechanisms. Its acceptance by BacC but not QNR allows researchers to probe the structural determinants of substrate recognition in the 3-quinuclidinone reductase family [1].

Application
Selection Property
Validation Focus
Biocatalyst screening
Substrate selectivity profile
BacC vs QNR relative activity benchmark
Anticapsin analog synthesis
Unsubstituted core scaffold availability
Reported mapping to anticapsin warhead
Reaction development & scale-up
Liquid handling & distillation parameters
Density and boiling point benchmarking
Enzymatic mechanism studies
Isoform-specific substrate recognition
Substrate acceptance pattern in reductase family

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Oxabicyclo[4.1.0]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.